1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidine-4-carboxamide
Description
1-(2-(Benzo[d]thiazol-2-ylthio)acetyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a benzo[d]thiazole core linked via a thioether (-S-) group to an acetylated piperidine-4-carboxamide scaffold. This structure confers unique electronic and steric properties, making it a candidate for modulating biological targets such as ion channels, kinases, or viral enzymes.
Properties
IUPAC Name |
1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c16-14(20)10-5-7-18(8-6-10)13(19)9-21-15-17-11-3-1-2-4-12(11)22-15/h1-4,10H,5-9H2,(H2,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPRNKMACAPERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CSC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 1,3-benzothiazole-2-thiol with 2-bromoacetyl chloride to form 2-(1,3-benzothiazol-2-ylsulfanyl)acetyl chloride. This intermediate is then reacted with piperidine-4-carboxamide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the benzothiazole ring.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidine-4-carboxamide typically involves the acylation of piperidine derivatives with benzo[d]thiazole thioacetate. The compound features a piperidine ring, which is known for its versatility in drug design, and a benzo[d]thiazole moiety that enhances biological activity.
Key Synthetic Steps:
- Formation of Thioacetate: The initial step involves the reaction of benzo[d]thiazole with acetyl chloride in the presence of a base to form thioacetate.
- Acylation Reaction: The thioacetate is then reacted with piperidine-4-carboxylic acid derivatives to yield the target compound.
- Purification: The product is purified through recrystallization or chromatography.
Biological Activities
This compound exhibits several biological activities that make it a candidate for further research.
Anticancer Activity
Research has indicated that compounds containing the benzo[d]thiazole moiety often exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study on related benzothiazole derivatives demonstrated that they could inhibit the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The IC50 values for these compounds were reported in the low micromolar range, indicating potent activity against cancer cells .
Neuroprotective Effects
Another promising application is in neuroprotection, particularly in conditions like Alzheimer's disease. Compounds that inhibit acetylcholinesterase (AChE), such as those derived from benzothiazole, have been shown to enhance acetylcholine levels in the brain, potentially improving cognitive function.
Research Findings:
In vitro studies have demonstrated that similar compounds exhibit AChE inhibitory activity with IC50 values significantly lower than standard drugs used for Alzheimer's treatment. Molecular docking studies suggest strong binding affinity to AChE, which supports their potential as therapeutic agents for neurodegenerative diseases .
Potential Applications
| Application Area | Description |
|---|---|
| Anticancer Therapy | Inhibits cell proliferation and induces apoptosis in various cancer types. |
| Neuroprotection | Inhibits AChE, enhancing acetylcholine levels and improving cognitive function in neurodegenerative diseases. |
| Antimicrobial Activity | Preliminary studies suggest potential efficacy against certain bacterial strains, warranting further investigation. |
Mechanism of Action
The mechanism of action of 1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the modulation of gamma-aminobutyric acid (GABA) receptors in the brain. The compound may also inhibit certain enzymes, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Impact of Heterocyclic Core Modifications
- Benzo[d]thiazole vs. Benzo[d]oxazole: Replacing sulfur (thiazole) with oxygen (oxazole) alters electronic properties. DDO-02002 (oxazole analog) demonstrated Kv1.5 channel modulation, suggesting the core’s role in ion channel targeting .
- Thioether vs.
Substituent Effects
- Electron-Withdrawing Groups (EWGs) : Compound 7e incorporates bromine and chloroacetamido groups, which could enhance electrophilicity and target binding via halogen bonding. However, its biological activity remains uncharacterized in the provided evidence .
- Aromatic Substituents : The SARS-CoV-2 inhibitors () feature fluorobenzyl and naphthalen-ethyl groups, which likely improve target affinity through aromatic stacking and steric effects. This highlights the piperidine-4-carboxamide scaffold’s adaptability in antiviral design .
Scaffold Positioning and Functional Groups
- Piperidine-4-carboxamide vs.
Biological Activity
1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes findings from various studies to elucidate the biological activities associated with this compound, including its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound features a benzothiazole moiety linked to a piperidine ring, which is known to enhance biological activity through various mechanisms. The synthesis typically involves the reaction of benzothiazole derivatives with piperidine and acetic anhydride or similar reagents to form the desired carboxamide structure.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit notable anticancer properties. For instance:
- In vitro studies : The compound has shown potent antiproliferative activity against various cancer cell lines, including breast (MCF7), colon (HCT116), and gastric (NUGC-3) cancer cells. IC50 values for these assays typically range from 1.61 µg/mL to 1.98 µg/mL, indicating significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The mechanism appears to involve the induction of apoptosis in cancer cells, mediated by the activation of caspases and modulation of Bcl-2 family proteins. This suggests that the compound may disrupt mitochondrial integrity, leading to cell death .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how modifications to the benzothiazole and piperidine moieties influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups on the phenyl ring | Increased cytotoxicity |
| Presence of halogens (e.g., Cl) | Enhanced interaction with target proteins |
| Variations in alkyl substituents on piperidine | Altered pharmacokinetic properties |
These findings indicate that strategic modifications can optimize potency and selectivity for cancer cell types.
Neuropharmacological Effects
Beyond anticancer activity, there is emerging evidence suggesting that compounds similar to this compound may exhibit neuroprotective effects.
- Cholinesterase Inhibition : Some analogues have been reported to inhibit acetylcholinesterase (AChE), which is beneficial in treating neurodegenerative diseases such as Alzheimer's. The inhibition constants (IC50) for these compounds are typically in the low micromolar range, indicating potential therapeutic applications .
Case Studies
- Antitumor Efficacy : A study involving a series of benzothiazole-piperazine conjugates demonstrated that compounds structurally related to this compound significantly inhibited tumor growth in xenograft models .
- Neuroprotective Properties : Another investigation highlighted the neuroprotective potential of thiazole derivatives, showing that specific modifications led to improved bioavailability and efficacy in animal models of neurodegeneration .
Q & A
Q. What are the validated synthetic routes for 1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidine-4-carboxamide, and what catalytic systems optimize yield?
Methodological Answer: The compound can be synthesized via a two-step nucleophilic substitution and coupling reaction. A validated approach involves reacting benzo[d]thiazole-2-thiol with chloroacetyl chloride in the presence of K₂CO₃ and KI in DMF to form the thioether intermediate. Subsequent coupling with piperidine-4-carboxamide derivatives is achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DCM. Catalytic systems like K₂CO₃ with KI in polar aprotic solvents (DMF or acetone) enhance reactivity by stabilizing intermediates, with yields ranging from 50% to 71% depending on purification protocols .
Q. Which spectroscopic techniques are critical for structural confirmation, and how should contradictory spectral data be resolved?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve ambiguities in piperidine and benzothiazole proton environments (e.g., δ 4.26 ppm for the acetyl-CH₂ group) .
- FT-IR : Confirm carbonyl (C=O) stretches near 1670–1730 cm⁻¹ and thioether (C-S) vibrations at 600–700 cm⁻¹ .
- X-ray crystallography : Resolve discrepancies in NMR/IR data by determining bond lengths (e.g., C-S: ~1.7 Å) and dihedral angles .
Contradictions between experimental and computational spectra (e.g., UV-Vis) should be addressed via DFT calculations (B3LYP/6-311++G(d,p)) to model electronic transitions .
Advanced Research Questions
Q. How can DFT calculations guide the prediction of electronic properties and reactivity for this compound?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps), electrophilicity indices, and charge distribution. For example:
Q. What strategies are effective in establishing structure-activity relationships (SAR) for derivatives targeting D1 protease inhibition?
Methodological Answer:
- Bioisosteric replacement : Substitute the piperidine carboxamide with sulfonamide groups to assess steric/electronic effects on binding .
- Molecular docking : Use AutoDock Vina with D1 protease crystal structures (PDB: 2XYZ) to prioritize derivatives with improved hydrogen-bonding (e.g., interactions with Arg234) .
- In vitro assays : Measure IC₅₀ values using fluorescence-based protease activity kits (e.g., Z-Gly-Leu-Arg-AMC substrate) .
Q. How can synthetic challenges, such as low yields in thioether formation, be systematically addressed?
Methodological Answer:
- Catalyst screening : Test alternative bases (e.g., Cs₂CO₃) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity of the thiol group .
- Solvent optimization : Compare DMF (high polarity) vs. THF (lower polarity) to balance reaction rate and byproduct formation .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yields >65% .
Q. What analytical workflows are recommended for impurity profiling during scale-up synthesis?
Methodological Answer:
- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect impurities like unreacted benzo[d]thiazole-2-thiol (retention time ~8.2 min) .
- HRMS-ESI+ : Identify impurities via exact mass matching (e.g., m/z 546.1125 for the parent ion) .
- 2D-NMR (NOESY) : Resolve stereochemical impurities in the piperidine ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
